molecular formula C20H17NO4 B214633 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214633
M. Wt: 335.4 g/mol
InChI Key: OZIVDVLMBBNGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. It belongs to the class of indole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in inflammatory pathways. It also induces apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, it has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methoxyphenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting propargyl ester is then reacted with indole-2,3-dione in the presence of a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C20H17NO4/c1-3-12-21-16-10-6-5-9-15(16)20(24,19(21)23)13-17(22)14-8-4-7-11-18(14)25-2/h1,4-11,24H,12-13H2,2H3

InChI Key

OZIVDVLMBBNGJV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O

Origin of Product

United States

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